![molecular formula C10H12N2O B3088139 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 118206-31-8](/img/structure/B3088139.png)
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Übersicht
Beschreibung
“5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a compound with the CAS Number: 118206-31-8. It has a molecular weight of 176.22 and its linear formula is C10H12N2O . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2O . The structure exhibits intermolecular hydrogen bonds of the type N-H···N .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 176.22 . It has a molecular formula of C10H14N2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Cancer and CNS Disorders
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one belongs to the class of tetrahydroisoquinolines, compounds known for their wide range of therapeutic activities. Tetrahydroisoquinolines, initially recognized for their neurotoxicity, have later been identified as having potential preventive effects against Parkinsonism in mammals. Their role has been extensively studied in the context of anticancer antibiotics, with trabectedin's FDA approval for treating soft tissue sarcomas marking a significant milestone in cancer drug discovery. These compounds have shown promise as candidates for various infectious diseases and have been synthesized for therapeutic activities across a spectrum of disorders, including cancer, malaria, and central nervous system (CNS) disorders (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Further research into the specific derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), unveils its neuroprotective, antiaddictive, and antidepressant-like activities. This compound demonstrates complex mechanisms of neuroprotection across various neurodegenerative diseases, attributing its therapeutic effects to MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. The compelling evidence of 1MeTIQ's antidepressant and antiaddictive efficacy, supported by behavioral, neurochemical, and molecular studies, underscores its significant potential in treating CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Nutritional and Environmental Impacts on Health
Explorations into food-derived heterocyclic amines (HAs) reveal their formation in meats cooked by ordinary methods, implicating them in human breast cancer through dietary intake. These studies emphasize the potential carcinogenic risks associated with certain cooking practices, highlighting the need for further research into the dietary causes and prevention strategies of mammary gland cancer (Snyderwine, 1994).
Antimalarial Applications
Research on 8-aminoquinoline antimalarial agents, which share structural similarities with this compound, focuses on their metabolism and the associated risks, particularly for individuals with glucose-6-phosphate dehydrogenase deficiency. These studies are vital for understanding the therapeutic and toxicological profiles of such compounds in antimalarial treatments (Strother, Fraser, Allahyari, & Tilton, 1981).
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” and related compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a potential area of interest .
Eigenschaften
IUPAC Name |
5-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROFOZYOFEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118206-31-8 | |
Record name | 5-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.